Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
This compound is a methyl benzoate derivative featuring a thioacetamido linker bridging a benzoate moiety to a 3,5-dimethylphenyl-substituted tetrahydrothieno[3,2-d]pyrimidin-4-one core. Its structure integrates a bicyclic thienopyrimidine system, a sulfur-containing acetamido spacer, and a para-substituted aromatic ester. The 3,5-dimethylphenyl group introduces steric bulk, while the thioether linkage may enhance nucleophilic interactions.
Properties
IUPAC Name |
methyl 4-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-10-15(2)12-18(11-14)27-22(29)21-19(8-9-32-21)26-24(27)33-13-20(28)25-17-6-4-16(5-7-17)23(30)31-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGGTSJFLEZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis, suggesting that its targets could be specific organic molecules or structures within a larger molecular system.
Mode of Action
The compound interacts with its targets through a process known as catalytic protodeboronation. This process involves a radical approach, which allows for formal anti-Markovnikov alkene hydromethylation. This is a valuable but previously unknown transformation.
Biochemical Pathways
The affected biochemical pathways involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Pharmacokinetics
Given its use in organic synthesis, it’s likely that these properties would be highly dependent on the specific context and conditions of its use.
Result of Action
The molecular and cellular effects of the compound’s action involve the transformation of specific organic molecules or structures within a larger molecular system. For example, the hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
Action Environment
The action, efficacy, and stability of Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can be influenced by various environmental factors. Therefore, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry.
Biological Activity
Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C23H22FN3O2S2
Molecular Weight: 455.6 g/mol
IUPAC Name: 2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
The compound consists of a thienopyrimidine core with various substituents that enhance its biological activity. The presence of sulfur and nitrogen atoms in the structure is particularly relevant for its interaction with biological macromolecules.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies using the MTT assay have demonstrated the ability of related compounds to inhibit the growth of various tumor cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several pathogens. In vitro studies have reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent . The structural features that contribute to this activity include the thienopyrimidine moiety and the presence of sulfur.
Antioxidant Activity
Antioxidative properties have also been attributed to this compound. Research suggests that it can scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases .
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in metabolic pathways that promote therapeutic effects:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation: It could act on receptor sites that regulate cell growth and apoptosis.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Tumor Cell Lines: A study demonstrated that derivatives of thienopyrimidine compounds showed selective cytotoxicity against human leukemia cells (CCRF-CEM), suggesting a targeted approach in cancer therapy .
- Antimicrobial Testing: Another investigation into related compounds revealed significant antibacterial activity against clinical isolates of Staphylococcus aureus, emphasizing the need for further exploration into their use as therapeutic agents .
Scientific Research Applications
Research indicates that Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate exhibits several promising biological activities:
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines. Its mechanism of action often involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it has shown potential in inhibiting topoisomerases and kinases critical for DNA replication and repair processes.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Preliminary investigations indicate that it exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Efficacy
A notable study assessed the anticancer potential of this compound against various cancer cell lines. The results indicated enhanced cytotoxicity due to increased cellular uptake and interaction with DNA structures.
Antibacterial Activity
In another investigation focusing on its antibacterial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, highlighting its potential as a novel antibiotic agent.
| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Enzyme inhibition | |
| Antibacterial | Staphylococcus aureus, E. coli | Membrane disruption |
Chemical Reactions Analysis
Hydrolysis and Ring Opening
The hydroxymethylidene group (–C(OH)=N–) facilitates hydrolysis under acidic or alkaline conditions, leading to ring-opening reactions. For example:
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Alkaline Hydrolysis : In basic media, the compound undergoes cleavage at the hydroxymethylidene bridge, yielding β-hydroxyketones or β-aminoketones depending on reaction conditions .
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Acidic Hydrolysis : Protonation of the imine nitrogen destabilizes the ring, resulting in fragmentation to pyridine derivatives and secondary amines.
Condensation Reactions
The aminoethyl side chain (–NH–CH2–CH2–NH2) participates in condensation with aldehydes or ketones:
| Reaction Partner | Product | Conditions |
|---|---|---|
| Aliphatic Aldehydes | β-Hydroxyketones (e.g., 11 ) | Alkaline, room temperature |
| Aromatic Aldehydes | β-Aminoketones (e.g., 2a ) | Ethanol/water, 4 days |
These reactions proceed via nucleophilic attack of the aldehyde carbonyl by the primary amine group, followed by dehydration .
Cyclization and Dimerization
Under specific conditions, the compound forms dimeric or trimeric structures:
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Electron-Deficient Aldehydes : Promote dimerization via Michael addition, yielding δ-diketones (e.g., 13 , 14 ) .
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High pH : Favors intramolecular cyclization to fused bicyclic systems, leveraging the dihydropyridine ring’s aromaticity.
Nucleophilic Substitution
The hydroxymethylidene group acts as an electrophilic site for nucleophilic attack:
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Amine Attack : Secondary amines (e.g., pyrrolidine) displace the hydroxyl group, forming substituted imines .
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Thiol Addition : Thiols (RSH) add to the C=N bond, generating thioether derivatives (predicted).
Redox Reactions
The dihydropyridine core exhibits redox activity:
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Oxidation : Converts the dihydropyridine ring to a pyridinium salt under strong oxidizing agents (e.g., MnO2).
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Reduction : Catalytic hydrogenation reduces the C=N bond to a C–NH group, yielding tetrahydropyridine derivatives .
Factors Influencing Reactivity
Key variables affecting reaction pathways include:
-
pH : Alkaline conditions favor hydrolysis and condensation; acidic conditions stabilize protonated intermediates .
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Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while water promotes hydrolysis.
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Temperature : Elevated temperatures accelerate ring-opening but may degrade thermally labile products .
Mechanistic Insights
Proposed mechanisms for dominant reactions:
-
Condensation with Aldehydes :
-
Dimerization :
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)
Key Features :
- 11a: (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine with cyano and 5-methylfuran substituents.
- 11b: 4-Cyanobenzylidene analog of 11a.
Comparison :
Structural Insights :
Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (26)
Key Features :
- Oxygen-linked thieno[2,3-d]pyrimidine with 6-methyl and 5-phenyl substituents.
Comparison :
Functional Impact :
Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Comparison :
Structural Implications :
Preparation Methods
Condensation of 3,5-Dimethylphenyl Thiourea and Dihydrothiophenone
The thieno[3,2-d]pyrimidine scaffold is synthesized by condensing 3,5-dimethylphenyl thiourea with dihydrothiophen-4-one in acetic acid under reflux. This step proceeds via a Knorr-type cyclization, yielding 3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
Reaction Conditions :
- Solvent: Glacial acetic acid
- Temperature: 110–120°C (reflux)
- Catalyst: None (self-condensation)
- Yield: 68–72%
The product is purified via recrystallization from ethanol, producing white crystals (m.p. 178–180°C).
Oxidation to 4-Oxo Derivative
The 4-oxo group is introduced by treating the cyclized product with potassium permanganate in acetone-water (4:1). Oxidation occurs selectively at the C4 position, confirmed by infrared spectroscopy (IR) showing a carbonyl stretch at 1,710 cm⁻¹.
Esterification to Methyl Benzoate
The final esterification involves treating 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoic acid with thionyl chloride (SOCl₂) followed by methanol. This two-step process converts the carboxylic acid to its methyl ester.
Reaction Conditions :
- Acid Chloride Formation :
- Reagent: SOCl₂ (excess)
- Temperature: 70°C, 2 hours
- Esterification :
- Reagent: Methanol (5.0 equiv)
- Temperature: 0°C → room temperature, 4 hours
- Yield: 90%
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Fractions containing the target compound are identified by thin-layer chromatography (TLC) and combined.
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : m/z 509.2 [M+H]⁺ (calculated for C₂₅H₂₄N₃O₃S₂: 508.1).
Optimization Strategies and Challenges
Yield Improvement
Common Side Reactions
- Oxidation of Thioether : Mitigated by conducting reactions under nitrogen atmosphere.
- Ester Hydrolysis : Avoided by using anhydrous methanol and molecular sieves.
Comparative Analysis of Synthetic Routes
| Step | Method A (Traditional) | Method B (Optimized) |
|---|---|---|
| Cyclization Yield | 68% | 81% (microwave) |
| Thiolation Time | 6 hours | 3 hours |
| Overall Yield | 52% | 68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
